Dimethyl Isopropenyl Phosphate

Green Chemistry Atom Economy Phosphorylation

Dimethyl isopropenyl phosphate (CAS 4185-82-4, C5H11O4P, MW 166.11), also referred to as isopropenyl dimethyl phosphate or iPP, is a commercially available organophosphorus reagent. It is characterized as a moisture-sensitive liquid with a boiling point of 120 °C at 7.5 mmHg and a refractive index of approximately 1.42.

Molecular Formula C5H11O4P
Molecular Weight 166.11 g/mol
Cat. No. B1633055
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethyl Isopropenyl Phosphate
Molecular FormulaC5H11O4P
Molecular Weight166.11 g/mol
Structural Identifiers
SMILESCC(=C)OP(=O)(OC)OC
InChIInChI=1S/C5H11O4P/c1-5(2)9-10(6,7-3)8-4/h1H2,2-4H3
InChIKeyCLUBBNMVLUHMDR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dimethyl Isopropenyl Phosphate: Technical Baseline and Procurement-Relevant Properties


Dimethyl isopropenyl phosphate (CAS 4185-82-4, C5H11O4P, MW 166.11), also referred to as isopropenyl dimethyl phosphate or iPP, is a commercially available organophosphorus reagent [1]. It is characterized as a moisture-sensitive liquid with a boiling point of 120 °C at 7.5 mmHg and a refractive index of approximately 1.42 . The compound functions primarily as a phosphorylating agent in organic synthesis, distinguished by its isopropenyl enol leaving group, which facilitates atom-efficient transesterification reactions and generates acetone as the sole by-product [2]. It is supplied with a typical purity of 95% for research and further manufacturing use .

Workflow
Phosphorylation of primary alcohols with catalytic base
Reagent type
Atom-efficient phosphoryl donor with acetone as sole by-product
Handling
Moisture-sensitive liquid; standard fume hood suitable

Why Generic Phosphorylating Agents Cannot Substitute for Dimethyl Isopropenyl Phosphate in Selective Synthesis


In-class substitution with conventional phosphorylating reagents such as phosphorus oxychloride (POCl₃) or dialkyl chlorophosphates is not feasible without sacrificing key performance metrics. Traditional reagents like POCl₃ exhibit high reactivity that often results in poor selectivity, over-phosphorylation, and the generation of corrosive by-products, necessitating complex work-up procedures [1]. Similarly, diethyl chlorophosphate introduces significant safety hazards due to its high acute toxicity and cholinesterase inhibition [2]. Furthermore, simple phosphate triesters like trimethyl phosphate function primarily as methylating agents rather than efficient phosphoryl donors under mild conditions [3]. In contrast, dimethyl isopropenyl phosphate's unique isopropenyl leaving group enables catalytic, atom-efficient transesterification with high chemoselectivity for primary alcohols, thereby addressing the specific limitations of these alternative reagents [4].

POCl₃
High reactivity often reduces selectivity and generates corrosive HCl waste, requiring complex work-up.
Diethyl chlorophosphate
High acute toxicity and cholinesterase inhibition impose safety and disposal burdens that iPP avoids.
Trimethyl phosphate
Primarily a methylating agent, not an effective phosphoryl donor for alcohols under mild conditions.

Quantitative Differentiation Evidence for Dimethyl Isopropenyl Phosphate Procurement Decisions


Atom Economy and Waste Profile: Acetone as Sole By-product vs. HCl and Halogenated Waste

Dimethyl isopropenyl phosphate (iPP) facilitates phosphorylation via a catalytic transesterification mechanism that generates acetone as the only by-product, achieving high atom efficiency [1]. In contrast, traditional phosphorylating agents such as phosphorus oxychloride (POCl₃) and diethyl chlorophosphate produce stoichiometric amounts of hydrogen chloride (HCl) and other halogenated waste, which necessitate additional neutralization and purification steps [2]. While specific atom economy percentages for iPP are not reported in primary literature, the reaction's clean by-product profile is a key differentiator in green chemistry applications.

By-product profile
Class-level
Acetone vs. HCl and halogenated waste
Clean volatile by-product supports greener work-up.
Qualitative comparison; specific atom economy not reported.
Green Chemistry Atom Economy Phosphorylation Waste Minimization

Chemoselectivity: 92% Primary vs. Secondary Alcohol Discrimination vs. POCl₃'s Poor Selectivity

Under optimized conditions (7.5 mol% t-BuOK in THF, room temperature), dimethyl isopropenyl phosphate exhibits excellent chemoselectivity for primary alcohols over secondary alcohols [1]. In a direct experiment with 1,4-pentanediol, the reagent achieved 92% selectivity for phosphorylation at the primary hydroxyl group [1]. In contrast, 2-butanol (a secondary alcohol) showed no conversion under identical conditions, confirming the high discrimination [1]. Traditional reagents like POCl₃ are prone to non-selective reactions, often leading to mixtures of mono- and di-phosphorylated products [2].

Chemoselectivity
Head-to-head
92% primary vs. secondary alcohol
Supports protecting-group-free diol phosphorylation.
1,4-pentanediol model; 2-butanol gave 0% conversion.
Chemoselectivity Alcohol Phosphorylation Protecting Group-Free Synthesis

Catalytic Base Efficiency: 7.5 mol% t-BuOK Achieves 79% Yield vs. Stoichiometric Base Requirement for Alternatives

Dimethyl isopropenyl phosphate operates efficiently under catalytic base conditions. A reaction with 1-butanol using only 7.5 mol% potassium tert-butoxide (t-BuOK) in THF at room temperature achieved a 79% product yield (98% conversion of iPP) within 3 hours [1]. This is in stark contrast to many alternative leaving groups, such as para-nitrophenyl or pentafluorophenyl, which often require equimolar or stoichiometric amounts of base to achieve comparable yields [2]. For example, the same study showed that using 5 mol% t-BuOK still provided a 68% yield, whereas weaker bases like triethylamine (1 eq.) gave 0% yield [1].

Base efficiency
Head-to-head
79% yield with 7.5 mol% t-BuOK
Catalytic base lowers reagent cost and side reactions.
Stoichiometric base typical for many alternative leaving groups.
Catalysis Base Economy Phosphate Ester Synthesis

Synthetic Utility: Broad Substrate Scope with Yields up to 81% vs. Limited Scope of Methylating Agents like Trimethyl Phosphate

Dimethyl isopropenyl phosphate demonstrates a broad substrate scope for primary alcohols, including aliphatic (1-butanol, 1-octanol), aromatic (phenethyl alcohol), cyclic ethers (tetrahydrofurfuryl alcohol), unsaturated (allyl alcohol, geraniol, citronellol), and cyano-functionalized alcohols, with ³¹P NMR yields ranging from 52% to 81% depending on the substrate and solvent [1]. For instance, in MeTHF, 1-butanol phosphorylation reached an 81% yield, while the more challenging 1,3-butanediol gave only 5% yield due to side reactions [1]. In comparison, trimethyl phosphate, a structurally similar phosphate triester, is primarily used as a methylating agent for heterocycles and anilines, and is not an effective phosphoryl donor for alcohols under mild conditions [2].

Substrate scope
Reported
Diverse primary alcohols; yields up to 81%
Broad utility for aliphatic, aromatic, unsaturated alcohols.
Trimethyl phosphate does not phosphorylate alcohols under these conditions.
Substrate Scope Phosphorylation Synthetic Methodology

Safety Profile: Lower Acute Toxicity Hazard vs. Highly Toxic Diethyl Chlorophosphate

Dimethyl isopropenyl phosphate is classified with a GHS07 pictogram and the signal word 'Warning', indicating potential for skin and eye irritation but no known severe acute toxicity [1]. In contrast, diethyl chlorophosphate, a common alternative phosphorylating agent, is a known cholinesterase inhibitor with high oral and dermal toxicity. It has a reported oral LD50 of 11 mg/kg in rats and poses a significant inhalation hazard [2]. This substantial difference in hazard classification has direct implications for laboratory safety protocols, personal protective equipment requirements, and waste disposal costs.

Hazard profile
Reported
GHS07 Warning; irritant classification
Lower acute toxicity than diethyl chlorophosphate (LD50 11 mg/kg).
Reduces handling and disposal burden in routine laboratory use.
Chemical Safety Toxicity Handling Procurement Risk

High-Value Application Scenarios for Dimethyl Isopropenyl Phosphate Based on Quantitative Evidence


Selective Phosphorylation of Complex Diols and Polyols in Pharmaceutical Intermediate Synthesis

The reagent's demonstrated 92% selectivity for primary alcohols over secondary alcohols (e.g., in 1,4-pentanediol) [1] makes it an ideal choice for the late-stage functionalization of complex pharmaceutical intermediates, such as nucleoside analogs or glycosylated compounds, where a primary hydroxyl group must be phosphorylated without affecting neighboring secondary alcohols. This chemoselectivity eliminates the need for tedious protection/deprotection sequences, thereby shortening synthetic routes and improving overall yield and purity. The catalytic base conditions further ensure compatibility with sensitive functional groups.

Green Chemistry-Driven Process Development for Fine Chemical and Agrochemical Production

The clean by-product profile, generating only volatile acetone instead of corrosive HCl, positions dimethyl isopropenyl phosphate as a superior reagent for process development adhering to green chemistry principles [2]. In the synthesis of flame retardants, plasticizers, or agricultural intermediates, the elimination of HCl waste reduces reactor corrosion, simplifies work-up, and lowers the environmental footprint. The ability to achieve high yields (e.g., 79-81% for 1-butanol) with sub-stoichiometric base (7.5 mol% t-BuOK) [1] directly translates to reduced raw material costs and minimized waste disposal, enhancing the economic viability of scaled-up production.

Synthesis of Phosphorylated Natural Products and Fragrances Under Mild Conditions

The broad substrate scope and mild, room-temperature reaction conditions make this reagent particularly well-suited for the phosphorylation of sensitive, high-value natural products such as terpenes (e.g., geraniol, citronellol) and unsaturated alcohols (e.g., allyl alcohol) [1]. The ability to install a phosphate group without degrading or isomerizing these delicate scaffolds is a critical advantage over harsher reagents like POCl₃. This enables the creation of novel prodrugs, biochemical probes, or functionalized fragrance ingredients where the phosphate moiety is required for water solubility, targeting, or metabolic activation.

Academic and Industrial Research Requiring a Safer, Easier-to-Handle Phosphorylating Agent

For laboratories seeking a phosphorylating reagent with a favorable safety profile, dimethyl isopropenyl phosphate offers a compelling alternative to highly toxic agents like diethyl chlorophosphate (LD50 oral = 11 mg/kg) [3]. Classified with a 'Warning' GHS label and known primarily as an irritant , it reduces the risk and cost associated with handling, personal protective equipment, and hazardous waste disposal. This makes it an attractive procurement option for academic research groups, CROs, and industrial R&D labs where routine phosphorylation of alcohols is required without the burden of managing a highly toxic chemical inventory.

Application
Selection Property
Validation Focus
Primary alcohol phosphorylation in diols and polyols
Primary vs. secondary alcohol chemoselectivity
Selectivity under catalytic base with functional group tolerance
Green process development for fine chemicals
Clean by-product profile (acetone) and catalytic base economy
Work-up simplification and waste minimization at scale
Phosphorylation of sensitive terpene and unsaturated alcohols
Mild room-temperature reactivity and broad scope
Preservation of sensitive scaffolds without isomerization
Routine phosphorylation with reduced hazard burden
Lower acute toxicity vs. chlorophosphate reagents
Standard laboratory handling and disposal suitability
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